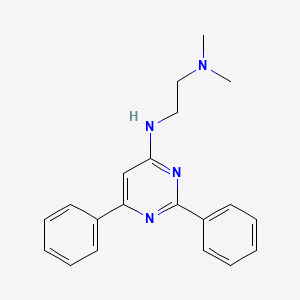
2H-1-Benzopyran-4-carbonitrile, 3-(2-benzothiazolyl)-7-hydroxy-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where benzothiazole derivatives are reacted with appropriate aldehydes under basic conditions . Another method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield . Industrial production methods often involve one-pot multicomponent reactions, which are efficient and cost-effective .
Chemical Reactions Analysis
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile undergoes several types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile can be compared with other benzothiazole derivatives, such as:
2-(benzo[d]thiazol-2-yl)-4H-chromen-4-one: This compound also exhibits significant biological activity but differs in its substitution pattern and specific applications.
2-(benzo[d]thiazol-2-yl)-4-methyl-7-hydroxy-2H-chromene: Similar in structure but with a methyl group, this compound has different chemical properties and reactivity.
The uniqueness of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
93079-57-3 |
|---|---|
Molecular Formula |
C17H8N2O3S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-oxochromene-4-carbonitrile |
InChI |
InChI=1S/C17H8N2O3S/c18-8-11-10-6-5-9(20)7-13(10)22-17(21)15(11)16-19-12-3-1-2-4-14(12)23-16/h1-7,20H |
InChI Key |
NUMVQHABHCWBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C4=C(C=C(C=C4)O)OC3=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


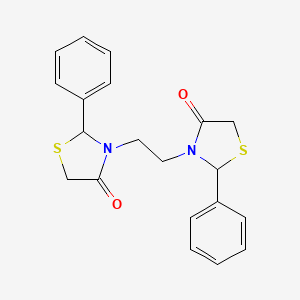
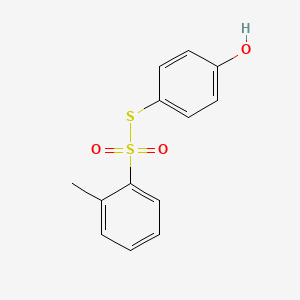
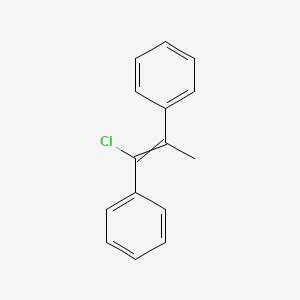


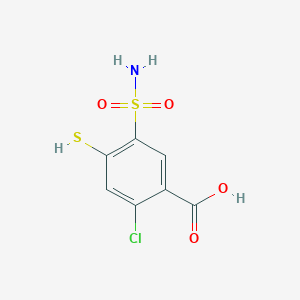
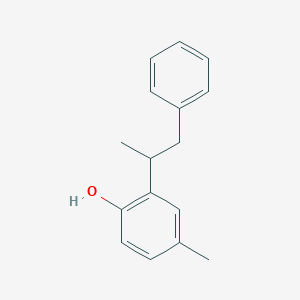
![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)

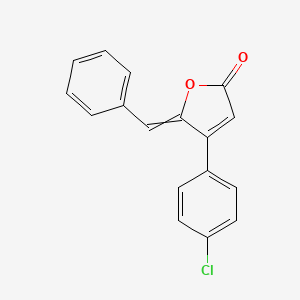
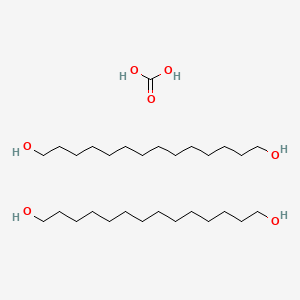
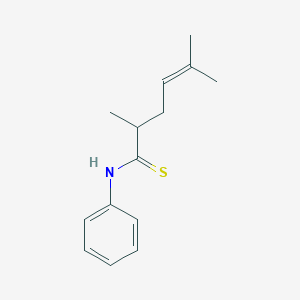
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
